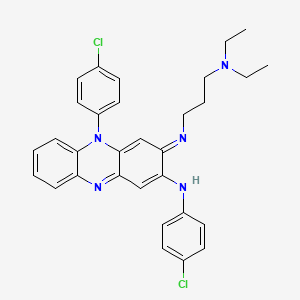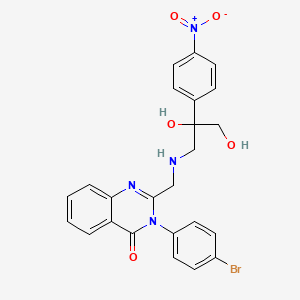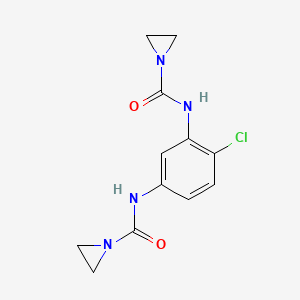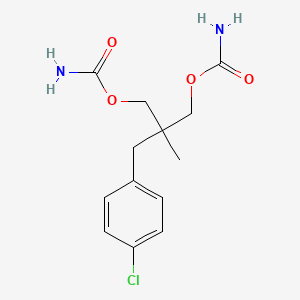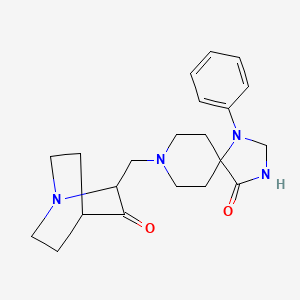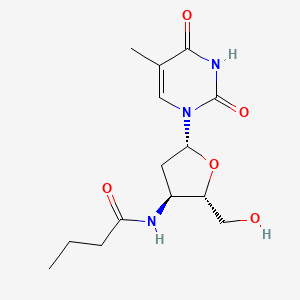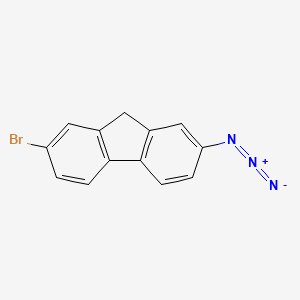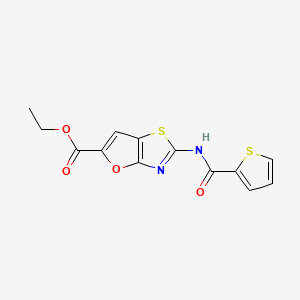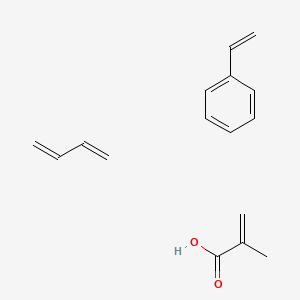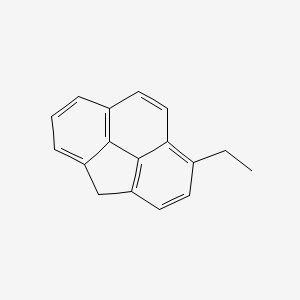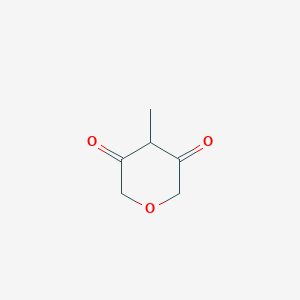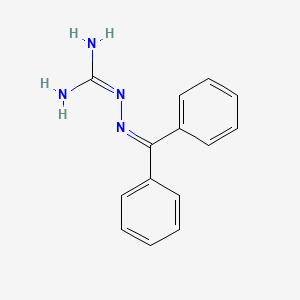
2-(Diphenylmethylene)hydrazinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylmethylene)hydrazinecarboximidamide is a chemical compound with the molecular formula C14H14N4 It is known for its unique structure, which includes a diphenylmethylene group attached to a hydrazinecarboximidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethylene)hydrazinecarboximidamide typically involves the reaction of benzophenone with hydrazinecarboximidamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction parameters and using industrial-grade equipment. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylmethylene)hydrazinecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Substitution reactions can occur at the hydrazine or diphenylmethylene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted products based on the reactants involved.
Aplicaciones Científicas De Investigación
2-(Diphenylmethylene)hydrazinecarboximidamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Industry: It may be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylmethylene)hydrazinecarboximidamide involves its interaction with molecular targets and pathways. For instance, it has been studied for its anticonvulsant activity, where it is believed to exert its effects through a presynaptic GABA-mediated mechanism . This involves the inhibition of GABA-T, which is validated by molecular docking studies.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: A precursor in the synthesis of 2-(Diphenylmethylene)hydrazinecarboximidamide.
Hydrazinecarboximidamide: Another precursor used in the synthesis.
1,2-Diarylethylidenehydrazine carboximidamides: A class of compounds with similar structures and potential anticonvulsant activity.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
4353-44-0 |
|---|---|
Fórmula molecular |
C14H14N4 |
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
2-(benzhydrylideneamino)guanidine |
InChI |
InChI=1S/C14H14N4/c15-14(16)18-17-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H4,15,16,18) |
Clave InChI |
DARIECBAYUCTAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NN=C(N)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


